(R)-Azelastine Hydrochloride

Beschreibung

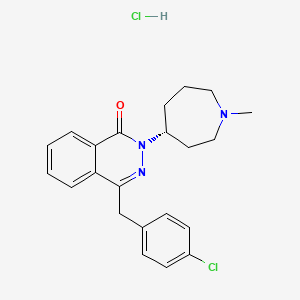

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJAJYAHJQIWNU-GMUIIQOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153408-28-7 |

Source

|

| Record name | Azelastine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153408287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A33K416J2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (R)-Azelastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Azelastine Hydrochloride, the dextrorotatory enantiomer of the potent second-generation antihistamine azelastine, is a compound of significant interest in pharmaceutical research and development. This technical guide provides a comprehensive overview of its core chemical properties, drawing from available scientific literature and pharmacopeial standards. While much of the publicly available data pertains to the racemic mixture of azelastine hydrochloride, this document endeavors to present information relevant to the (R)-enantiomer where possible, acknowledging the established similarity in pharmacological activity between the enantiomers. This guide includes tabulated summaries of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of relevant biological pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of azelastine. It is a white or almost white crystalline powder. While specific data for the (R)-enantiomer is limited, the properties of the racemic azelastine hydrochloride provide a strong reference point.

Tabulated Physicochemical Data

The following tables summarize the key physicochemical properties of Azelastine Hydrochloride. It is important to note that most of the experimental data has been reported for the racemic mixture.

| Identifier | Value | Source |

| IUPAC Name | 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride | |

| CAS Number | 153408-28-7 | |

| Molecular Formula | C₂₂H₂₅Cl₂N₃O | |

| Molecular Weight | 418.4 g/mol |

| Property | Value | Source |

| Melting Point | 225-229 °C (racemate) | |

| pKa | 9.54 (basic, for the parent compound) | |

| LogP | 4.9 (for the parent compound) |

Solubility

Azelastine Hydrochloride is sparingly soluble in water and soluble in organic solvents like ethanol and methylene chloride. For aqueous buffers, its solubility is limited. To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the chosen buffer.

| Solvent | Solubility (of racemate) | Source |

| Water | Sparingly soluble | |

| Ethanol | Soluble | |

| Methylene Chloride | Soluble | |

| DMSO | ~10 mg/mL | |

| Dimethyl formamide | ~1 mg/mL | |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

Objective: To determine the purity of this compound and to separate its enantiomers.

Instrumentation: A standard HPLC system with a UV detector.

Method for Purity (adapted from European Pharmacopoeia for racemate):

-

Column: Nitrile silica gel for chromatography R (10 μm), l = 0.25 m, Ø = 4.6 mm.

-

Mobile Phase: Dissolve 2.16 g of sodium octanesulfonate R and 0.68 g of potassium dihydrogen phosphate R in 740 mL of water for chromatography R. Adjust to pH 3.0-3.1 with dilute

An In-depth Technical Guide on the Core Mechanism of Action of Azelastine Hydrochloride

Introduction

Azelastine hydrochloride is a second-generation antihistamine distinguished by a broad spectrum of anti-allergic and anti-inflammatory activities.[1] It is a phthalazinone derivative, utilized clinically as a racemic mixture of (R)- and (S)-enantiomers for the management of allergic rhinitis and conjunctivitis.[2][3] In vitro studies have indicated no significant difference in the primary pharmacological activity between the two enantiomers.[4] Therefore, this guide will detail the mechanism of action of azelastine hydrochloride as a whole. Its therapeutic efficacy stems not only from its potent histamine H1-receptor antagonism but also from a unique combination of mast cell stabilization, inhibition of various inflammatory mediators, and modulation of cellular adhesion.[3][5] This multi-faceted mechanism allows azelastine to effectively mitigate both the early and late phases of the allergic response.[3]

Primary Mechanism of Action: Histamine H1-Receptor Antagonism

The principal mechanism of action for azelastine is its function as a potent and selective competitive antagonist at histamine H1 receptors.[4][5][6] By binding to these receptors on target cells, azelastine prevents histamine from initiating the downstream signaling cascade responsible for classic allergic symptoms.

-

Receptor Affinity: Azelastine exhibits a high affinity for H1 receptors.[7] Studies have shown its receptor binding affinity to be approximately tenfold greater than that of the first-generation antihistamine, chlorpheniramine, on a milligram-per-milligram basis.[4][8] In contrast, it demonstrates a very low affinity for beta-adrenergic and muscarinic receptors, indicating its selectivity and suggesting that its bronchodilatory effects are not mediated through these receptor types.[7]

-

Receptor Kinetics: In vitro radioligand binding studies show that azelastine exhibits a significantly slower dissociation rate from the H1 receptor compared to first-generation antihistamines like diphenhydramine.[9] This prolonged receptor occupancy may contribute to its extended duration of action.[9][10]

-

Pharmacological Effect: The blockade of H1 receptors on nerve tissue alleviates itching (pruritus), while antagonism at H1 receptors on vascular endothelial cells reduces hyperemia, edema, and vascular permeability.[3] This directly counteracts the immediate allergic response initiated by histamine release.[3]

Secondary Mechanisms: A Multi-Pronged Anti-Inflammatory and Anti-Allergic Effect

Beyond its primary antihistaminic activity, azelastine's clinical efficacy is significantly enhanced by its influence on multiple other pathways in the allergic cascade.

Mast Cell Stabilization

Azelastine effectively inhibits the release of histamine and other pre-formed and newly synthesized inflammatory mediators from mast cells.[4][11] This mast cell-stabilizing property is crucial for preventing the amplification of the allergic response.[12]

-

Inhibition of Degranulation: It inhibits mast cell degranulation following both IgE-dependent (antigen-mediated) and IgE-independent stimuli.[3][4]

-

Inhibition of Mediator Release: Studies on human umbilical cord blood-derived cultured mast cells (hCBMCs) have demonstrated that azelastine inhibits the release of not only histamine but also tryptase.[13] On an equimolar basis, azelastine was found to be a more potent inhibitor of mast cell activation than olopatadine.[13]

Inhibition of Inflammatory Mediators

Azelastine has demonstrated a wide range of inhibitory effects on the synthesis and release of key chemical mediators of inflammation.[1][14]

-

Leukotrienes: Azelastine is a potent inhibitor of leukotriene biosynthesis.[15] It has been shown to inhibit the generation and release of leukotrienes (LTC4 and LTB4) in human neutrophils and eosinophils.[2][15] The proposed mechanism is not a direct inhibition of the 5-lipoxygenase (5-LO) enzyme itself, but rather an inhibition of the Ca(2+)-dependent translocation of 5-LO from the cytosol to the nuclear envelope or inhibition of the 5-lipoxygenase-activating protein (FLAP).[15][16] Additionally, studies in rat basophilic leukemia (RBL)-1 cells indicate that azelastine inhibits leukotriene C4 production by inhibiting both phospholipase A2 and leukotriene C4 synthase activities.[17]

-

Cytokines: Azelastine has been shown to inhibit the secretion of several pro-inflammatory cytokines from various immune cells. In human mast cells, it inhibits the anti-IgE-stimulated secretion of IL-6, TNF-α, and IL-8.[18] This effect is potentially mediated by the inhibition of intracellular calcium ion influx and the subsequent activation of the transcription factor NF-κB.[18] It also suppresses the production of IL-2, IL-3, and IL-4 from human peripheral blood leukocytes.[19]

-

Other Mediators: The anti-inflammatory profile of azelastine also includes inhibitory effects on platelet-activating factor (PAF) and kinins.[5][8]

Modulation of Cellular Adhesion and Infiltration

Azelastine can attenuate the late-phase allergic reaction, which is characterized by the infiltration of inflammatory cells. This is achieved, in part, by downregulating the expression of intercellular adhesion molecule-1 (ICAM-1) on epithelial cells.[3][14] ICAM-1 is crucial for the recruitment and migration of inflammatory cells, such as eosinophils, to the site of inflammation. By inhibiting its expression, azelastine reduces this cellular influx.[14][20] Studies have also shown that azelastine can additively enhance the anti-inflammatory effect of glucocorticoids like budesonide by modulating mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, which in turn inhibits ICAM-1 upregulation.[20]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative data regarding the multifaceted mechanism of action of azelastine.

| Parameter | Target/Assay | Cell/Tissue Type | Value | Reference |

| Leukotriene Inhibition | 5-LO Activity (intact cells) | Murine Peritoneal Cells | IC50 = 10 µM | [15] |

| 5-LO Activity (intact cells) | Chopped Guinea Pig Liver | IC50 = 14 µM | [15] | |

| Leukotriene Generation | Human Neutrophils & Eosinophils | IC50 = 0.9 - 1.1 µM | [15] | |

| Allergen-induced Leukotriene Generation (in vivo) | Guinea Pig (nasal) | ID50 < 100 µg/kg | [15] | |

| Allergen-induced Leukotriene Generation (in vivo) | Human (rhinitis patients) | ID50 < 30 µg/kg | [15] | |

| Cytokine Inhibition | TNF-α Secretion | Human Mast Cells (hCBMC) | ~80% inhibition at 6 µM | [18] |

| IL-6 Secretion | Human Mast Cells (hCBMC) | ~83% inhibition at 24 µM | [18] | |

| IL-8 Secretion | Human Mast Cells (hCBMC) | ~99% inhibition at 60 µM | [18] | |

| Mast Cell Stabilization | Histamine & Tryptase Release | Human Mast Cells (hCBMC) | Max inhibition at 24 µM | [13] |

| Mast Cell Degranulation (in vivo) | Rat Skin | Max inhibition at 24 µM | [13] |

Key Experimental Protocols

Radioligand Receptor Binding Assay (for H1 Receptor Affinity)

-

Objective: To determine the binding affinity (IC50) of azelastine for the histamine H1 receptor.

-

Methodology:

-

Preparation of Membranes: Cell membranes expressing the target receptor (e.g., from CHO cells or human lung tissue) are prepared by homogenization and centrifugation.[7][9]

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]pyrilamine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (azelastine).[7]

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of azelastine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

-

Mast Cell Histamine Release Assay

-

Objective: To quantify the inhibitory effect of azelastine on IgE-mediated histamine release from mast cells.

-

Methodology:

-

Cell Culture and Sensitization: Human mast cells (e.g., human umbilical cord blood-derived cultured mast cells, hCBMCs) are cultured and sensitized by incubation with human IgE.[13][18]

-

Pre-treatment: Sensitized cells are washed and then pre-incubated with various concentrations of azelastine or a vehicle control for a short period (e.g., 5 minutes).[13]

-

Challenge: The cells are then challenged with a stimulating agent, such as anti-IgE, to induce degranulation.[13][18]

-

Sample Collection: After a set incubation time (e.g., 6 hours), the reaction is stopped, and the cell supernatant is collected by centrifugation.[18]

-

Quantification: The concentration of histamine released into the supernatant is measured using a sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of histamine release at each azelastine concentration is calculated relative to the vehicle control, and an IC50 value can be determined.

-

Leukotriene Synthesis Inhibition Assay

-

Objective: To measure the effect of azelastine on the synthesis of leukotrienes in inflammatory cells.

-

Methodology:

-

Cell Preparation: A suspension of relevant cells (e.g., rat basophilic leukemia (RBL)-1 cells, human neutrophils, or rat peritoneal cells) is prepared.[17][21]

-

Pre-treatment: Cells are pre-incubated with various concentrations of azelastine.

-

Stimulation: Leukotriene synthesis is stimulated using a calcium ionophore such as A23187.[17][21]

-

Extraction: After incubation, the reaction is terminated, and leukotrienes (e.g., LTC4 and LTB4) are extracted from the cell suspension.

-

Quantification: The quantities of specific leukotrienes are measured by high-performance liquid chromatography (HPLC).[17]

-

Data Analysis: The inhibition of leukotriene production by azelastine is quantified by comparing the amounts produced in treated versus untreated, stimulated cells.

-

Visualizations of Core Mechanisms

Conclusion

The mechanism of action of azelastine hydrochloride is comprehensive, extending well beyond simple H1-receptor antagonism. Its classification as a multi-action anti-allergic agent is well-supported by evidence demonstrating its ability to stabilize mast cells, inhibit the synthesis and release of a wide array of pro-inflammatory mediators including leukotrienes and cytokines, and downregulate cellular adhesion molecules. This combination of activities allows azelastine to effectively interrupt the allergic cascade at multiple points, providing rapid relief from acute symptoms and mitigating the subsequent late-phase inflammatory response. While it is administered as a racemic mixture, the available evidence suggests no significant difference in the pharmacological action of its (R)- and (S)-enantiomers. This robust, multi-faceted mechanism of action underpins its established clinical efficacy in treating allergic inflammation.

References

- 1. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 7. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Azelastine enhances the clinical efficacy of glucocorticoid by modulating MKP-1 expression in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Azelastine Hydrochloride: An In-depth Technical Guide to Stereoisomer Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer widely used in the treatment of allergic rhinitis and conjunctivitis. It is marketed as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine. While in vitro studies have shown no significant difference in the primary pharmacological activity between the two stereoisomers, the comprehensive characterization of the individual enantiomers is a critical aspect of pharmaceutical development and quality control. This technical guide provides an in-depth overview of the methods for the stereospecific characterization of (R)-Azelastine Hydrochloride, including its physicochemical properties, analytical methodologies for chiral separation and identification, and its established mechanism of action.

Introduction

Azelastine hydrochloride, chemically known as 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one hydrochloride, possesses a single chiral center at the 4-position of the hexahydroazepine ring.[1] Consequently, it exists as a pair of enantiomers, (R)-Azelastine and (S)-Azelastine. The commercially available drug is a racemic mixture of these two forms.[2] Although studies have indicated that there is no notable difference in the pharmacological activity of the individual enantiomers, regulatory guidelines necessitate the thorough characterization of each stereoisomer in a drug product.[3]

This guide outlines the key aspects of this compound stereoisomer characterization, providing researchers and drug development professionals with a comprehensive resource for its analysis.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in enantiomers can lead to differences in their physical properties, particularly their interaction with plane-polarized light (optical activity) and their packing in a crystal lattice (melting point). While specific data for the individual enantiomers of azelastine hydrochloride is not widely reported in publicly available literature, the properties of the racemic mixture are well-documented.

Table 1: Physicochemical Properties of Azelastine Hydrochloride Stereoisomers

| Property | This compound | (S)-Azelastine Hydrochloride | Racemic Azelastine Hydrochloride |

| Molecular Formula | C₂₂H₂₄ClN₃O · HCl | C₂₂H₂₄ClN₃O · HCl | C₂₂H₂₄ClN₃O · HCl |

| Molecular Weight | 418.36 g/mol | 418.36 g/mol | 418.36 g/mol [4] |

| Appearance | Not available | Not available | White crystalline powder[4] |

| Melting Point | Not available | Not available | 225-229 °C[4] |

| Specific Rotation ([α]D) | Not available | Not available | Not applicable (racemic) |

| Solubility | Not available | Not available | Sparingly soluble in water[1] |

Experimental Protocols for Stereoisomer Characterization

The definitive characterization of this compound requires analytical techniques capable of differentiating between the enantiomers. The primary methods employed are chiral chromatography and chiroptical spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and effective method for the separation and quantification of azelastine enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Polysaccharide-based CSPs are highly effective. Chiralpak® IA or Chiralpak® ID columns (amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), respectively) have been reported to provide good enantioseparation for azelastine and other antihistamines.[5]

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol, or acetonitrile). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like azelastine. A typical starting mobile phase composition would be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm.

-

Sample Preparation: Dissolve a known concentration of azelastine hydrochloride in the mobile phase.

Workflow for Chiral HPLC Method Development:

Figure 1. Workflow for Chiral HPLC Analysis of Azelastine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate signals for the (R) and (S) enantiomers.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a molar excess of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.

-

-

Data Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra. The interaction with the CSA should induce chemical shift differences between the corresponding protons or fluorine atoms of the (R) and (S) enantiomers.

-

Analysis: Compare the spectra of the racemic mixture and the enriched (R)-Azelastine sample to identify the distinct signals for each enantiomer.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra, making this a powerful tool for stereochemical characterization.

Experimental Protocol:

-

Instrumentation: A CD spectropolarimeter.

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be transparent in the wavelength range of interest.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent.

-

Record the CD spectrum of the (R)-Azelastine solution over a suitable wavelength range (typically 200-400 nm).

-

-

Analysis: The (R)-enantiomer will exhibit a specific CD spectrum with positive and/or negative Cotton effects at characteristic wavelengths. The (S)-enantiomer will show a spectrum of equal magnitude but opposite sign.

Logical Relationship for Spectroscopic Characterization:

References

(R)-Azelastine Hydrochloride Enantiomeric Purity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomeric purity of (R)-Azelastine Hydrochloride, a critical parameter for its therapeutic efficacy and safety. Azelastine, a potent second-generation antihistamine, is a chiral molecule and is clinically used as a racemic mixture. However, the pharmacological activity of its enantiomers can differ, making the accurate determination of the enantiomeric purity of the desired (R)-enantiomer essential.

Introduction to Chirality in Azelastine

Azelastine possesses a single chiral center, resulting in two enantiomers: (R)-Azelastine and (S)-Azelastine. While the racemic mixture is approved for therapeutic use, understanding the properties and controlling the purity of the individual enantiomers is crucial in pharmaceutical development. The European Pharmacopoeia monograph for Azelastine Hydrochloride identifies the substance as a racemate, specifically (4RS)-4-[(4-Chlorophenyl)methyl]-2-(1-methylhexahydro-1H-azepin-4-yl)phthalazin-1(2H)-one hydrochloride. This underscores the importance of robust analytical methods to separate and quantify the individual enantiomers.

Analytical Methodologies for Enantiomeric Purity Determination

The primary technique for determining the enantiomeric purity of this compound is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) to differentiate between the (R) and (S) enantiomers, allowing for their separation and quantification.

Chiral HPLC Method

A validated chiral HPLC method is indispensable for the quality control of this compound. Polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including antihistamines like azelastine.

Experimental Protocol: Chiral HPLC Separation of Azelastine Enantiomers

Based on established methodologies for the chiral separation of antihistamines, the following protocol outlines a robust approach for determining the enantiomeric purity of this compound.[1][2]

Table 1: Chiral HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | Chiralpak IA or Chiralpak ID (amylose-based CSP) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. The exact ratio should be optimized for best resolution. For basic compounds like azelastine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (ambient) |

| Detection | UV at 230 nm or 290 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. |

Method Validation Parameters

To ensure the reliability of the enantiomeric purity determination, the chiral HPLC method should be validated according to ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 2: Typical Quantitative Performance Data for Chiral HPLC Method

| Parameter | Typical Value |

| Limit of Detection (LOD) for (S)-enantiomer | < 0.05% |

| Limit of Quantification (LOQ) for (S)-enantiomer | < 0.15% |

| Linearity (r²) | > 0.999 for the (S)-enantiomer over the range of interest |

| Accuracy (% Recovery) | 98.0% - 102.0% for the (S)-enantiomer |

| Precision (%RSD) | < 2.0% for the determination of the (S)-enantiomer |

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

Signaling Pathway of Azelastine

Azelastine primarily exerts its therapeutic effect as a potent antagonist of the histamine H1 receptor. Understanding the downstream signaling cascade is crucial for comprehending its mechanism of action and the potential implications of enantiomeric purity.

References

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

(R)-Azelastine Hydrochloride: A Comprehensive Technical Guide on Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a phthalazinone derivative, is a second-generation antihistamine renowned for its potent and multifaceted pharmacological profile. It is clinically administered as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine. This technical guide provides an in-depth analysis of the receptor binding affinity of (R)-Azelastine Hydrochloride, with a primary focus on its interaction with the histamine H1 receptor and its broader selectivity profile across various G-protein coupled receptors (GPCRs).

While much of the publicly available binding data pertains to the racemic mixture, in vitro pharmacological studies have indicated no significant difference in activity between the (R)- and (S)-enantiomers.[1][2] Therefore, the data presented for the racemate is considered representative of the binding characteristics of the individual enantiomers, including (R)-Azelastine.

Azelastine's therapeutic efficacy in allergic rhinitis and conjunctivitis stems primarily from its high affinity and potent antagonism of the histamine H1 receptor.[1][3] However, its clinical benefits are also attributed to a wider range of pharmacological actions, including mast cell stabilization, and anti-inflammatory effects, which involve interactions with other receptors and signaling pathways.[1][4] Understanding the complete receptor binding profile of (R)-Azelastine is therefore crucial for elucidating its mechanism of action and for the development of future therapeutic agents with improved selectivity and efficacy.

Receptor Binding Affinity Profile of Azelastine

The following table summarizes the quantitative binding affinities (Ki and IC50 values) of racemic Azelastine for a range of receptors. This data has been compiled from various in vitro studies and provides a comprehensive overview of its selectivity.

| Compound | Receptor | Species | Assay Type | Affinity Value (nM) | Reference |

| Azelastine (racemic) | Histamine H1 | Human | Radioligand Binding | Ki: 6.8 | Drug Central |

| Azelastine (racemic) | Histamine H3 | Human | Radioligand Binding | Ki: 147.9 | Drug Central |

| Azelastine (racemic) | 5-HT2B | Human | Radioligand Binding | Ki: 199.5 | Drug Central |

| Azelastine (racemic) | 5-HT2C | Human | Radioligand Binding | Ki: 501.2 | Drug Central |

| Azelastine (racemic) | Alpha-1A Adrenergic | Human | Radioligand Binding | Ki: 50.1 | Drug Central |

| Azelastine (racemic) | Alpha-1B Adrenergic | Human | Radioligand Binding | Ki: 50.1 | Drug Central |

| Azelastine (racemic) | Muscarinic M1 | Human | Functional Assay | IC50: 6309.6 | Drug Central |

| Azelastine (racemic) | Beta Adrenergic | Human | Radioligand Binding | Very Low Affinity (IC50 > 2 logs higher than H1) | [3] |

| Azelastine (racemic) | Muscarinic | Human | Radioligand Binding | Very Low Affinity (IC50 > 2 logs higher than H1) | [3] |

| Azelastine (racemic) | hERG Potassium Channel | Human | Electrophysiology | IC50: 100 | Drug Central |

Experimental Protocols

Histamine H1 Receptor Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, to the human histamine H1 receptor using a competitive radioligand binding assay with [3H]-mepyramine (also known as pyrilamine).

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]-mepyramine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin or unlabeled mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane preparation on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

-

Dilute the membranes in assay buffer to a final concentration that provides an adequate signal-to-noise ratio.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

-

Total Binding: Assay buffer, [3H]-mepyramine, and cell membrane preparation.

-

Non-specific Binding: Non-specific binding control, [3H]-mepyramine, and cell membrane preparation.

-

Test Compound Binding: A range of concentrations of this compound, [3H]-mepyramine, and cell membrane preparation.

-

-

The final assay volume is typically 200-250 µL.

-

The concentration of [3H]-mepyramine should be close to its Kd for the H1 receptor.

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-240 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon binding of an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of its associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. (R)-Azelastine, as an antagonist (or inverse agonist), binds to the H1 receptor and prevents this signaling cascade from being initiated by histamine.

Discussion

The compiled data confirms that (R)-Azelastine, represented by the racemic mixture, is a potent histamine H1 receptor antagonist with a Ki value in the low nanomolar range. Its selectivity for the H1 receptor over other histamine receptor subtypes (H3) and other GPCRs, such as adrenergic and muscarinic receptors, is evident from the significantly higher Ki and IC50 values for these off-target receptors. This selectivity profile is consistent with its classification as a second-generation antihistamine, which are known for their reduced side effects compared to first-generation agents that often exhibit significant anticholinergic and anti-adrenergic activities.

The relatively high IC50 value for the hERG potassium channel suggests a lower risk of cardiac side effects at therapeutic concentrations. However, the interaction with 5-HT receptors and alpha-1 adrenergic receptors, although weaker than for the H1 receptor, may contribute to the overall pharmacological profile of the drug.

The detailed experimental protocol for the H1 receptor binding assay provides a standardized method for researchers to replicate and validate these findings, as well as to screen new chemical entities for their antihistaminic activity. The visualization of the H1 receptor signaling pathway and the experimental workflow further aids in the understanding of the molecular mechanisms underlying the action of (R)-Azelastine and the methods used to characterize it.

References

In Vitro Activity of (R)-Azelastine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-Azelastine, a specific enantiomer of the second-generation antihistamine azelastine, demonstrates a distinct in vitro pharmacological profile characterized by high-affinity histamine H1 receptor antagonism and multifaceted anti-inflammatory properties. This technical guide provides a comprehensive analysis of the in vitro activity of (R)-Azelastine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Activities: Data Summary

The in vitro efficacy of (R)-Azelastine and its racemic mixture has been evaluated across various assays, primarily focusing on its antihistaminic and anti-inflammatory effects. While much of the publicly available data pertains to the racemic mixture, it is understood that the (R)-enantiomer is a significant contributor to the overall activity, reportedly exhibiting a higher binding affinity for the H1 receptor.

| Assay Type | Target/Mediator | Test Substance | Cell Type/System | Potency (IC50/Ki) | Reference |

| Receptor Binding | Histamine H1 Receptor | Azelastine (racemate) | Human Lung Membranes | IC50: As low or lower than other antihistamines | [1] |

| Mast Cell Stabilization | Histamine & Tryptase Release | Azelastine (racemate) | Human Umbilical Cord Blood-derived Mast Cells (hCBMCs) | 24 µM (for greatest inhibition) | [2] |

| Cytokine Inhibition | IL-6 Release | Azelastine (racemate) | hCBMCs | 83% inhibition at 24 µM | [3] |

| TNF-α Release | Azelastine (racemate) | hCBMCs | 80% inhibition at 6 µM | [4] | |

| IL-8 Release | Azelastine (racemate) | hCBMCs | 99% inhibition at 60 µM | [4] | |

| IL-2, IL-3, IL-4 Production | Azelastine (racemate) | Human Peripheral Blood Leukocytes (PBLs) | Strong suppression at 0.5 and 1.0 µg/mL | [5] | |

| Leukotriene Inhibition | Leukotriene C4/D4 Release | Azelastine (racemate) | Passively sensitized guinea pig lung fragments | IC50: 6.4 x 10⁻⁵ M (15 min preincubation) | Not explicitly cited |

| Leukotriene C4/D4 Release | Azelastine (racemate) | Human Polymorphonuclear Leukocytes | IC50: 3.6 x 10⁻⁵ M (15 min preincubation) | Not explicitly cited | |

| Downregulation of Adhesion Molecules | ICAM-1 Expression | Azelastine (racemate) | Nasal Epithelial Cells | Significant decrease | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments cited in the study of azelastine's activity.

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of (R)-Azelastine for the H1 receptor.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from human lung tissue or recombinant cell lines).[1]

-

Radioligand: [³H]pyrilamine.[1]

-

Wash buffer (e.g., Tris-HCl buffer).

-

Scintillation fluid.

-

Glass fiber filters.

-

Test compound: (R)-Azelastine solutions of varying concentrations.

-

Non-specific binding control: A high concentration of a known H1 receptor antagonist (e.g., diphenhydramine).

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]pyrilamine and varying concentrations of (R)-Azelastine in a suitable buffer. A parallel incubation with the radioligand and the non-specific binding control is also performed.

-

Equilibrium: Allow the binding to reach equilibrium. Studies with azelastine suggest this occurs at approximately 41 minutes.[7]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of (R)-Azelastine that inhibits 50% of the specific binding of [³H]pyrilamine (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Mast Cell Stabilization Assay

This assay assesses the ability of a compound to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators.

Objective: To quantify the inhibitory effect of (R)-Azelastine on mast cell degranulation.

Materials:

-

Mast cell line (e.g., human umbilical cord blood-derived mast cells (hCBMCs) or rat basophilic leukemia cells, RBL-2H3).[2][8]

-

Sensitizing agent: Immunoglobulin E (IgE).[2]

-

Stimulating agent: anti-IgE antibody or a secretagogue like compound 48/80.[2]

-

Buffer solution (e.g., Tyrode's buffer).[8]

-

Test compound: (R)-Azelastine solutions of varying concentrations.

-

Detection reagent for released mediators (e.g., ELISA kits for histamine or tryptase, or a colorimetric substrate for β-hexosaminidase).

Procedure:

-

Cell Culture and Sensitization: Culture the mast cells and sensitize them with IgE overnight.

-

Pre-incubation: Wash the sensitized cells and pre-incubate them with varying concentrations of (R)-Azelastine for a specified period (e.g., 5-10 minutes).[2][9]

-

Stimulation: Induce degranulation by adding the stimulating agent (e.g., anti-IgE).

-

Incubation: Incubate for a period sufficient to allow for mediator release (e.g., 30 minutes).[8]

-

Sample Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Mediator Quantification: Measure the amount of the released mediator (e.g., histamine, tryptase, or β-hexosaminidase) in the supernatant using an appropriate detection method.

-

Data Analysis: Calculate the percentage inhibition of mediator release at each concentration of (R)-Azelastine and determine the IC50 value.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the effect of a compound on the production and release of cytokines from immune cells.

Objective: To evaluate the inhibitory effect of (R)-Azelastine on the release of pro-inflammatory cytokines.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

-

Cell culture medium (e.g., RPMI-1640).

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA)).[10]

-

Test compound: (R)-Azelastine solutions of varying concentrations.

-

ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-8).

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation.

-

Cell Culture: Plate the PBMCs in a multi-well plate with culture medium.

-

Treatment: Add varying concentrations of (R)-Azelastine to the wells.

-

Stimulation: Add the stimulating agent to induce cytokine production.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine synthesis and release.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using specific ELISA kits.

-

Data Analysis: Determine the percentage inhibition of cytokine release for each concentration of (R)-Azelastine and calculate the IC50 values.

Signaling Pathways and Mechanisms of Action

(R)-Azelastine exerts its effects through multiple in vitro mechanisms, primarily centered around the histamine H1 receptor and the modulation of inflammatory cell responses.

Histamine H1 Receptor Antagonism

The primary mechanism of action of (R)-Azelastine is its competitive antagonism of the histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic symptoms.

Caption: (R)-Azelastine competitively antagonizes the histamine H1 receptor, blocking downstream signaling.

Mast Cell Stabilization

(R)-Azelastine has been shown to stabilize mast cells, thereby inhibiting the release of pre-formed mediators of inflammation such as histamine and tryptase, as well as de novo synthesized mediators like cytokines and leukotrienes.

References

- 1. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

An In-depth Technical Guide on the Solubility Profile of (R)-Azelastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Azelastine Hydrochloride. Due to the limited availability of public data specifically for the (R)-enantiomer, this document primarily focuses on the well-characterized racemic mixture, Azelastine Hydrochloride. It is widely reported that the enantiomers of azelastine exhibit no significant differences in pharmacological activity, suggesting that their physicochemical properties, including solubility, are likely to be very similar.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is crucial for all stages of drug development. Below is a summary of the key properties of Azelastine Hydrochloride.

| Property | Value | Reference |

| Molecular Formula | C22H24ClN3O・HCl | [1] |

| Molecular Weight | 418.36 g/mol | [1] |

| Appearance | White or almost white crystalline powder | |

| Melting Point | 225-229 °C | [2] |

| pKa (basic) | 9.54 | [3] |

| logP | 4.9 | [3] |

Solubility Profile

The solubility of Azelastine Hydrochloride has been characterized in various aqueous and organic solvents. The data is summarized in the table below.

| Solvent | Solubility | Method | Reference |

| Water | Sparingly soluble | - | [4][5] |

| Water | 6.67 mg/mL (15.94 mM) | Requires sonication | [6] |

| Water | 13 g/L | - | [7] |

| Water | 35 mg/L | - | [2] |

| Ethanol | Soluble | - | |

| Ethanol | 0.25 mg/mL | - | [8] |

| Ethanol | Slightly soluble | - | [4][5][9] |

| Methanol | Sparingly soluble | - | [4][5] |

| Methanol | Soluble | - | [10][11] |

| Propylene Glycol | Sparingly soluble | - | [4][5] |

| DMSO | >10 mg/mL | - | |

| DMSO | 10 mg/mL | - | [8] |

| DMSO | 50 mg/mL (119.51 mM) | Requires sonication | [6] |

| Dimethyl Formamide | 1 mg/mL | - | [8] |

| Methylene Chloride | Soluble | - | |

| Octanol | Slightly soluble | - | [4][5][9] |

| Glycerine | Slightly soluble | - | [4][5][9] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | - | [8] |

Note: The qualitative descriptors such as "soluble" and "sparingly soluble" are based on pharmacopeial definitions. The quantitative data provides more precise measurements. It is important to note that different experimental conditions (e.g., temperature, pH, solid-state form of the compound) can influence solubility values.

pH-Dependent Aqueous Solubility

The aqueous solubility of ionizable compounds like Azelastine Hydrochloride is highly dependent on the pH of the medium. With a basic pKa of 9.54, Azelastine Hydrochloride, a salt of a weak base, will exhibit higher solubility in acidic conditions where it is predominantly in its ionized form. As the pH increases towards and beyond its pKa, the equilibrium will shift towards the less soluble free base form, leading to a decrease in solubility. It has been noted that the solubility of azelastine hydrochloride is lower above pH 7.1.[12] A comprehensive quantitative pH-solubility profile is essential for the development of oral and parenteral dosage forms.

Experimental Protocols

The determination of aqueous and non-aqueous solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of (R)-Azelastine Hydrochloride.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials containing the desired solvent (e.g., purified water, buffered solutions at various pH levels, or organic solvents). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established experimentally.

-

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the respective solvent, expressed in units such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Signaling Pathways

Azelastine exhibits its therapeutic effects through multiple mechanisms of action, primarily as a histamine H1 receptor antagonist and a mast cell stabilizer.

1. Histamine H1 Receptor Antagonism

Azelastine competitively inhibits the binding of histamine to H1 receptors on effector cells, thereby blocking the downstream signaling cascade that leads to allergic symptoms.

Caption: Azelastine blocks histamine-mediated signaling.

2. Mast Cell Stabilization

Azelastine also inhibits the release of histamine and other pro-inflammatory mediators from mast cells, a key mechanism in preventing the late-phase allergic response.[13][14]

Caption: Azelastine inhibits allergen-induced mast cell degranulation.

References

- 1. GSRS [precision.fda.gov]

- 2. Azelastine hydrochloride - American Chemical Society [acs.org]

- 3. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azelastine Hydrochloride Ophthalmic Solution, 0.05% [dailymed.nlm.nih.gov]

- 5. Azelastine Hydrochloride Ophthalmic Solution, USP 0.05% [dailymed.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Azelastine Hydrochloride - LKT Labs [lktlabs.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. allmpus.com [allmpus.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of (R)-Azelastine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (R)-Azelastine Hydrochloride, a potent second-generation H1-receptor antagonist. Understanding the stability profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its shelf life. This document summarizes findings from various stability-indicating studies, including forced degradation experiments, and outlines the analytical methodologies employed.

Executive Summary

This compound is generally stable under thermal and acidic conditions but exhibits lability to alkaline, oxidative, and photolytic stress. Forced degradation studies have been instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These methods are crucial for separating the intact drug from its degradation products and for quantifying any impurities that may arise during storage.

Data on Forced Degradation Studies

Forced degradation studies are a cornerstone of drug stability testing, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than those it would typically encounter. The following tables summarize the quantitative and qualitative findings from various studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Parameters | Duration | Observation | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | Stable | Not Significant | [1] |

| 0.5 M HCl at 70°C | 30 minutes | Extensive Degradation | Not Specified | [2] | |

| 5 M HCl at 80°C | 5 hours | Stable | Not Specified | [3][4] | |

| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | Significant Degradation | 15% | [1] |

| 2 M NaOH | 7 hours | Complete Degradation | - | ||

| 5 M NaOH at 80°C | 5 hours | Stable | Not Specified | [3][4] | |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Significant Degradation | Not Specified | [5] |

| 30% H₂O₂ at 80°C | 5 hours | Stable | Not Specified | [3][4] | |

| Thermal Degradation | 70°C | 8 hours | Stable | Not Significant | [1][3][4] |

| Photolytic Degradation | UV light (254 nm) | 24 hours | Significant Degradation | Not Specified | [5] |

| Sunlight | 24 hours | Degradation Observed | Not Specified | [2] |

Note: The term "Stable" in some studies under harsh conditions (e.g., 5M NaOH at 80°C) might indicate that under the specific analytical method used, no significant degradation was detected, or the extent of degradation was within the acceptable limits set by the study.

Table 2: Identified Degradation Products of this compound

| Degradation Product | Stress Condition(s) | Method of Identification | Reference |

| Six Degradation Products (I-VI) | Acidic/Alkaline/Neutral Photolytic, Oxidative, Alkaline Hydrolytic | LC-Q/TOF-MS | [3][6] |

| Multiple Degradation Products | Acidic Hydrolysis (0.5 M HCl at 70°C) | HPTLC | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. Below are representative protocols for forced degradation and the analytical methods used for this compound.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl). The mixture is then refluxed or kept at a specific temperature (e.g., 80°C) for a defined period (e.g., 8 hours). After the stress period, the solution is neutralized with an appropriate base (e.g., 0.1 M NaOH).

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH). The mixture is then refluxed or kept at a specific temperature for a defined period. Subsequently, the solution is neutralized with an appropriate acid (e.g., 0.1 M HCl).

-

Oxidative Degradation: An aliquot of the stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) and stored at room temperature or an elevated temperature for a specified duration.

-

Thermal Degradation: The solid drug substance or a solution of the drug is exposed to dry heat in a temperature-controlled oven (e.g., 70°C) for a set time.

-

Photolytic Degradation: The drug substance (as solid and in solution) is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period, as per ICH Q1B guidelines. A control sample is kept in the dark to exclude the effect of temperature.

-

Sample Analysis: All stressed samples, along with a non-stressed control, are diluted to a suitable concentration and analyzed by a validated stability-indicating method (e.g., HPLC).

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for this compound is as follows:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the parent drug and its degradation products have adequate absorbance (e.g., 241 nm or 290 nm).[3][4][6]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizations

The following diagrams illustrate the experimental workflow for stability studies and a postulated degradation pathway for this compound.

Caption: Experimental workflow for forced degradation studies of this compound.

Caption: Postulated degradation pathways of this compound under various stress conditions.[3][6][8]

Conclusion

The stability of this compound is well-characterized, with established degradation pathways under forced conditions. The primary degradation routes involve oxidation, hydrolysis under alkaline conditions, and photolysis. This technical guide provides drug development professionals with a foundational understanding of the stability profile of this compound, which is essential for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The development and validation of robust stability-indicating analytical methods are paramount for ensuring the quality and safety of pharmaceutical products containing this active ingredient.

References

- 1. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enantiomers of Azelastine: A Comprehensive Technical Review of their Discovery, Separation, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a potent second-generation antihistamine, has been a mainstay in the treatment of allergic rhinitis and conjunctivitis for decades. Marketed as a racemic mixture, the pharmacological activity of its individual enantiomers has been a subject of scientific inquiry. This technical guide provides an in-depth exploration of the discovery and history of azelastine's enantiomers, detailing the methods for their separation and outlining their pharmacological properties. While it is widely reported that the (R)- and (S)-enantiomers of azelastine exhibit comparable in vitro activity, this paper consolidates the available technical information and presents it in a clear, structured format for researchers and drug development professionals.

Introduction and Historical Perspective

Azelastine was first patented in 1971 and received its first medical approval in 1986.[1] It is a phthalazinone derivative that is structurally distinct from other antihistamines.[2] Azelastine hydrochloride is approved for use as a nasal spray for allergic and vasomotor rhinitis and as an ophthalmic solution for allergic conjunctivitis.[3][4] From its initial development, azelastine has been formulated as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Official prescribing information and reputable pharmacological databases consistently state that there is no discernible difference in the in vitro pharmacological activity between the two enantiomers.[5][6][7][8][9] This has been the basis for its development and approval as a racemate.

Synthesis and Chiral Separation of Azelastine Enantiomers

The synthesis of racemic azelastine hydrochloride is a well-established process. A common synthetic route is outlined below:

References

- 1. Azelastine - Wikipedia [en.wikipedia.org]

- 2. medcentral.com [medcentral.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Azelastine hydrochloride - American Chemical Society [acs.org]

- 9. go.drugbank.com [go.drugbank.com]

(R)-Azelastine Hydrochloride pharmacological profile

An In-Depth Technical Guide on the Pharmacological Profile of (R)-Azelastine Hydrochloride

Introduction

Azelastine hydrochloride is a second-generation antihistamine distinguished by its potent, multi-faceted pharmacological profile. It is a phthalazinone derivative used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Azelastine is administered as a racemic mixture, containing both (R)- and (S)-enantiomers.[1][3] Notably, in vitro pharmacological studies have indicated no significant difference in activity between the two enantiomers.[4][3][5] Therefore, this guide will detail the pharmacological profile of the racemic mixture, which is representative of the activity of the (R)-enantiomer. Its therapeutic efficacy stems from a triple-action mechanism: potent histamine H1 receptor antagonism, mast cell stabilization, and broad anti-inflammatory effects.[6]

Mechanism of Action

Azelastine hydrochloride's efficacy is not limited to simple histamine blockade; it modulates multiple components of the allergic cascade. This multi-pronged approach contributes to its rapid onset and prolonged duration of action in alleviating allergic symptoms.[5][6]

Histamine H1 Receptor Antagonism

The primary mechanism of action is potent and selective competitive antagonism of histamine H1 receptors.[5][7][8] This blockade prevents histamine-induced symptoms such as increased vascular permeability, vasodilation, and sensory nerve stimulation, which manifest as sneezing, itching, and rhinorrhea.[7][8] Azelastine exhibits a high affinity for H1 receptors, approximately tenfold greater than that of the first-generation antihistamine chlorpheniramine on a milligram-per-milligram basis, and has a slow dissociation rate from the receptor.[9][10][11] Conversely, it shows very low affinity for muscarinic and beta-adrenergic receptors, indicating a high degree of selectivity and a lower potential for off-target side effects.[12]

Mast Cell Stabilization

Azelastine effectively stabilizes mast cells, inhibiting their degranulation following both antigen and non-antigen stimuli.[2][5][13] This action prevents the release of pre-formed mediators stored in granules, such as histamine and tryptase, which are responsible for initiating the immediate allergic reaction.[14][15][16]

Anti-Inflammatory Effects

Beyond its immediate antihistaminic and mast cell-stabilizing properties, azelastine exerts a wide range of anti-inflammatory effects that address the late-phase allergic response.[17] It has been shown to inhibit the synthesis and/or release of numerous pro-inflammatory mediators, including:

-

Leukotrienes: Potent bronchoconstrictors and chemoattractants.[5][9][18]

-

Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-4, IL-6, and IL-8, which perpetuate the inflammatory response.[19][20][21][22]

-

Kinins and Platelet-Activating Factor (PAF): Vasoactive and pro-inflammatory molecules.[8][9][17]

-

Adhesion Molecules: It downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for the recruitment of inflammatory cells to the site of allergic reaction.[5][9][17]

This broad anti-inflammatory activity contributes to its efficacy in reducing symptoms like nasal congestion, which are often poorly addressed by conventional antihistamines.[18][20]

Caption: Multifaceted mechanism of this compound in the allergic cascade.

Pharmacodynamic Profile

The combined antihistaminic, mast cell-stabilizing, and anti-inflammatory actions of azelastine result in a rapid and sustained clinical effect.

| Parameter | Value | Reference(s) |

| Primary Actions | H1 Receptor Antagonist, Mast Cell Stabilizer, Anti-inflammatory | [6] |

| Onset of Action | As early as 15 minutes (intranasal) | [5][23] |

| Duration of Action | 12 to 24 hours | [5][6][18] |

Pharmacokinetic Profile

The pharmacokinetic properties of azelastine hydrochloride have been well-characterized following intranasal and oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value | Reference(s) |

| Bioavailability | ~40% (intranasal) | [6][18] |

| Time to Peak Plasma Conc. (Tmax) | 2 - 3 hours | [6] |

| Plasma Protein Binding | Azelastine: ~88% Desmethylazelastine: ~97% | |

| Volume of Distribution (Vd) | 14.5 L/kg | [6] |

| Metabolism | Oxidative metabolism via Cytochrome P450 system (primarily CYP3A4, CYP2D6, CYP1A2) to the active metabolite desmethylazelastine. | [24][25][26] |

| Elimination Half-life (t½) | Azelastine: ~22 hours Desmethylazelastine: ~54 hours | [6][25] |

| Plasma Clearance | 0.5 L/h/kg | [6][25] |

| Route of Excretion | ~75% of an oral dose is excreted in the feces. | [24][6][25] |

Experimental Protocols

The pharmacological properties of azelastine have been elucidated through various in vitro and in vivo experimental models.

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibitory concentration (IC50) of azelastine for histamine H1 receptors.

-

Methodology:

-

Tissue Preparation: Human lung tissue is homogenized and centrifuged to prepare a membrane fraction rich in H1 receptors.

-

Competitive Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [3H]pyrilamine) and varying concentrations of unlabeled azelastine.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of azelastine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki).[12]

-

In Vitro Mast Cell Mediator Release Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

-

Objective: To measure the effect of azelastine on the antigen-induced release of histamine, tryptase, and cytokines from human mast cells.

-

Methodology:

-

Cell Culture: Human mast cells are cultured from CD34+ progenitor cells derived from umbilical cord blood (CHMCs).[15]

-

Sensitization: The cultured mast cells are sensitized by incubation with human IgE.

-

Drug Incubation: Sensitized cells are pre-incubated for a short period (e.g., 5 minutes) with various concentrations of azelastine hydrochloride or a vehicle control.[14][15]

-

Challenge: The cells are then challenged with an antigen (e.g., anti-IgE) to induce degranulation and mediator release.

-

Mediator Quantification: The cell supernatant is collected, and the concentrations of released mediators (e.g., histamine, tryptase, IL-6, TNF-α) are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The percentage inhibition of mediator release by azelastine compared to the vehicle control is calculated to determine its mast cell-stabilizing activity.[14][15][22]

-

Caption: Workflow for an in vitro mast cell mediator release assay.

Clinical Pharmacokinetic Study

This type of study is essential for determining the ADME properties of a drug in humans.

-

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) of intranasal azelastine.

-

Methodology:

-

Study Design: A randomized, single-dose, two-way crossover study in healthy adult volunteers. A washout period (e.g., 2 weeks) separates the two treatment periods.[27]

-

Drug Administration: Subjects receive a single, standardized intranasal dose of azelastine hydrochloride.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., over 72 hours).

-

Bioanalysis: Plasma is separated from the blood samples, and the concentrations of azelastine and its major metabolite, desmethylazelastine, are measured using a validated analytical method such as LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters for each subject using non-compartmental analysis.[27][28]

-

Caption: Signaling pathway of allergic response and points of intervention by (R)-Azelastine.

Conclusion